molecular formula C8H10N2 B1426445 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine CAS No. 1314975-31-9

2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine

Cat. No.: B1426445
CAS No.: 1314975-31-9
M. Wt: 134.18 g/mol
InChI Key: IOFSTFQOYBBFHU-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound plays a significant role in the development of potent inhibitors for fibroblast growth factor receptors (FGFRs), which are crucial in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridine, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This modification leads to a significant increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .


Physical and Chemical Properties Analysis

2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

  • Heterocyclic Building Blocks : 2H-Azirine-2-carbonyl azides, including structures related to 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine, have been synthesized and used as reactive heterocyclic building blocks. These compounds facilitate the high-yield formation of benzo- and hetero-fused pyridinones, which are essential in various chemical syntheses (Funt et al., 2020).

  • Efficient Synthesis Methods : Research has been conducted on the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the applicability of this method for synthesizing different N6-substituted analogues (Nechayev et al., 2013).

  • Synthesis of Pyrrolo-pyridines : Another study explored the reactions of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, demonstrating a versatile approach for creating various nitrile and β-methylazine combinations (Davis et al., 1992).

  • Poly-substituted Derivatives : Research has been done on a metal-free synthesis approach for poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. This method offers broad substrate scope and is efficient for creating bioactive compounds (Li et al., 2020).

  • Tandem Aldol Condensation/Aza-Addition Reactions : A study detailed an efficient one-pot synthesis method for pyrrolo[3,2-c]pyridinone derivatives, using a tandem intermolecular aldol condensation/aza-addition reaction (Zhang et al., 2017).

  • Triazolo-pyrimidines Synthesis : Research on the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been conducted to explore new synthetic pathways (Khashi et al., 2015).

  • Fluorescent Chemosensor Development : A study on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores highlighted their potential as selective chemosensors for Fe3+/Fe2+ cations, with applications in living HepG2 cells (Maity et al., 2018).

  • Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives, related to the chemical structure , have been extensively studied for their broad spectrum of pharmacological properties. These compounds have shown potential in treating diseases of the nervous and immune systems, along with antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Mechanism of Action

Target of Action

The primary target of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process .

Biochemical Pathways

The biochemical pathways affected by This compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are activated downstream of FGFR signaling . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The pharmacokinetics of This compound It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The environmental factors influencing the action, efficacy, and stability of This compound It is known that the fgfr signaling pathway, which the compound targets, is found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action could potentially be influenced by the specific tissue environment in which it is active.

Safety and Hazards

The safety and hazards associated with 2-methyl-1H-pyrrolo[2,3-b]pyridine include acute toxicity when ingested, skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions of research on 2-methyl-1H-pyrrolo[2,3-b]pyridine involve its potential use in cancer therapy . Given its potent activities against FGFR1, 2, and 3, and its ability to inhibit breast cancer 4T1 cell proliferation and induce apoptosis, this compound represents an attractive strategy for cancer therapy .

Biochemical Analysis

Cellular Effects

In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . Therefore, it’s possible that 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine may have similar effects on various types of cells.

Molecular Mechanism

Given its potential interaction with FGFRs , it may exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation and subsequent changes in gene expression.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSTFQOYBBFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine
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Reactant of Route 6
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